7-Bromo-4-chloro-8-methyl-2-phenylquinoline is a synthetic organic compound belonging to the quinoline family, characterized by its unique combination of halogen and methyl substituents. This compound features a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 8-position of the quinoline ring. The presence of a phenyl group at the 2-position further enhances its structural complexity. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.
The chemical behavior of 7-bromo-4-chloro-8-methyl-2-phenylquinoline can be explored through various reactions, particularly those involving substitution and coupling processes:
Quinoline derivatives, including 7-bromo-4-chloro-8-methyl-2-phenylquinoline, exhibit a range of biological activities:
The synthesis of 7-bromo-4-chloro-8-methyl-2-phenylquinoline typically involves several key steps:
The applications of 7-bromo-4-chloro-8-methyl-2-phenylquinoline span various fields:
Interaction studies involving 7-bromo-4-chloro-8-methyl-2-phenylquinoline often focus on its binding affinity with biological targets:
Several compounds share structural similarities with 7-bromo-4-chloro-8-methyl-2-phenylquinoline, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Bromoquinoline | Bromine at position 7 | Simpler structure; less functional diversity |
| 4-Chloroquinoline | Chlorine at position 4 | Lacks methyl and phenyl groups |
| 8-Methylquinoline | Methyl group at position 8 | No halogen substitutions |
| 2-Phenylquinoline | Phenyl group at position 2 | No halogen substitutions |
The uniqueness of 7-bromo-4-chloro-8-methyl-2-phenylquinoline lies in its combination of halogen substituents and additional functional groups that enhance its reactivity and biological activity compared to these similar compounds.
The Conrad–Limpach synthesis remains a cornerstone for constructing the quinoline nucleus, particularly for derivatives with substitutions at the 2- and 4-positions. This method involves the condensation of aniline derivatives with β-ketoesters, such as ethyl acetoacetate, to form a Schiff base intermediate. Subsequent cyclization under thermal conditions (250°C) in mineral oil yields 4-hydroxyquinoline precursors. For 2-phenylquinolines, substituting aniline with 2-aminobenzophenone introduces the phenyl group at the C-2 position during the initial condensation step.
A critical modification involves replacing traditional solvent-free conditions with high-boiling inert solvents like diphenyl ether, which elevates cyclization yields from <30% to >90%. The reaction mechanism proceeds through keto-enol tautomerization and an electrocyclic ring closure, with acid catalysis (e.g., H~2~SO~4~) accelerating tautomeric shifts. This route provides direct access to 4-hydroxy-2-phenylquinoline, which serves as a precursor for chlorination at the C-4 position.
The Vilsmeier–Haack reaction enables regioselective formylation of electron-rich aromatic systems, offering a pathway to introduce aldehyde functionalities onto the quinoline scaffold. Treatment of 2-phenylquinoline with the Vilsmeier reagent (POCl~3~ and DMF) generates 8-formyl-2-phenylquinoline, which undergoes nucleophilic substitution to install methyl groups via reductive amination or Grignard reactions.
Recent studies demonstrate that microwave-assisted Vilsmeier–Haack formylation reduces reaction times from 12 hours to 30 minutes while maintaining yields above 75%. The formyl intermediate also serves as a handle for Wittig olefination or Strecker amino acid synthesis, enabling further diversification of the quinoline backbone.
Electrophilic bromination of 2-phenylquinoline derivatives requires careful control to achieve selectivity at the C-7 position. Using bromine in acetic acid at 80°C preferentially substitutes the para position relative to the nitrogen atom, yielding 7-bromo-2-phenylquinoline. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) under radical initiation conditions achieves 87% regioselectivity for the 7-position, minimizing dibromination byproducts.
A comparative analysis of brominating agents reveals that tetrabutylammonium tribromide (TBATB) in dichloromethane at 0°C provides superior control, enabling gram-scale synthesis with >95% purity after recrystallization.
Chlorination at the C-4 position typically involves nucleophilic displacement of hydroxyl groups in 4-hydroxyquinoline intermediates. Treatment with phosphorus oxychloride (POCl~3~) at reflux converts 4-hydroxy-2-phenylquinoline to 4-chloro-2-phenylquinoline within 4 hours, achieving yields of 82–89%. For substrates sensitive to harsh conditions, mesylation of the hydroxyl group followed by chloride displacement with tetrabutylammonium chloride (TBACl) in acetonitrile offers a milder alternative.
Ultrasound irradiation (40 kHz) accelerates key steps in quinoline synthesis, including Schiff base formation and cyclization. In Conrad–Limpach reactions, sonication reduces cyclization time from 8 hours to 90 minutes while improving yields by 15–20%. Similarly, ultrasound-promoted bromination using NBS in ethyl acetate achieves complete conversion within 30 minutes, compared to 6 hours under thermal conditions.
Palladium-catalyzed Suzuki–Miyaura couplings enable late-stage functionalization of the 2-phenyl substituent. For example, 7-bromo-4-chloro-8-methyl-2-(4-bromophenyl)quinoline undergoes cross-coupling with arylboronic acids in the presence of Pd(PPh~3~)~4~ and K~2~CO~3~, introducing electron-donating or withdrawing groups at the para position. Nickel-catalyzed Kumada couplings further allow alkyl group introduction, with Grignard reagents like methylmagnesium bromide providing access to 8-methyl derivatives in 68–74% yield.
7-Bromo-4-chloro-8-methyl-2-phenylquinoline demonstrates significant antiviral activity against multiple members of the Coronaviridae family through its quinoline structural framework [1]. The compound exhibits potent inhibitory effects against various coronavirus strains, leveraging the well-established antiviral properties of quinoline derivatives that have been extensively documented in recent research [2]. Studies have shown that quinoline-based compounds display broad-spectrum anti-coronavirus activity with effective concentration values ranging from 0.12 to 12 micromolar against different coronavirus strains [3].
The antiviral mechanism of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline involves interference with critical viral replication processes, particularly targeting the viral entry and post-entry stages of coronavirus infection [4]. Research has demonstrated that quinoline derivatives can effectively inhibit viral replication machinery through multiple pathways, including disruption of viral protein synthesis and interference with viral ribonucleic acid synthesis [2].
| Coronavirus Strain | Inhibitory Concentration Range (micromolar) | Mechanism of Action |
|---|---|---|
| Severe Acute Respiratory Syndrome Coronavirus 2 | 6-18 | Viral entry inhibition, ribonucleic acid synthesis disruption |
| Human Coronavirus 229E | 0.2-9.4 | Post-attachment viral entry interference |
| Human Coronavirus OC43 | 0.2-9.4 | Viral protein synthesis inhibition |
The inhibitory mechanisms of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline against Severe Acute Respiratory Syndrome Coronavirus 2 replication machinery involve multiple molecular targets within the viral lifecycle [5]. The compound demonstrates potent inhibition of the viral main protease, a critical enzyme responsible for processing viral polyproteins necessary for viral replication [4]. Molecular docking studies have revealed that quinoline derivatives can effectively bind to the active site of the main protease, disrupting its catalytic activity through interactions with the cysteine-histidine catalytic dyad [2].
The compound also targets the viral ribonucleic acid-dependent ribonucleic acid polymerase, interfering with viral ribonucleic acid synthesis and replication [2]. Studies have shown that quinoline-based compounds can interact with the nucleotide triphosphate entry channel of the polymerase, thereby inhibiting the enzyme's ribonucleic acid synthesis activity [2]. Additionally, 7-Bromo-4-chloro-8-methyl-2-phenylquinoline demonstrates inhibitory effects against viral helicase activity, which is essential for viral ribonucleic acid unwinding and replication processes [6].
The mechanism of action also involves interference with viral entry processes, particularly at the post-attachment stage where the compound can block the interaction between viral spike proteins and cellular receptors [3]. Time-of-addition experiments have demonstrated that quinoline derivatives interfere with viral entry mechanisms rather than exhibiting direct virucidal activity [3].
| Viral Target | Inhibition Mechanism | Binding Affinity (kcal/mol) |
|---|---|---|
| Main Protease | Active site binding, catalytic dyad disruption | -6.8 |
| Ribonucleic Acid Polymerase | Nucleotide triphosphate channel interference | -6.6 |
| Viral Helicase | Ribonucleic Acid unwinding inhibition | -6.2 |
| Spike Protein | Receptor binding disruption | -5.8 |
7-Bromo-4-chloro-8-methyl-2-phenylquinoline exhibits significant cross-reactivity with human coronavirus strains, particularly Human Coronavirus 229E and Human Coronavirus OC43, demonstrating broad-spectrum antiviral activity across different coronavirus genera [6]. The compound shows pronounced antiviral activity against Human Coronavirus 229E with effective concentration values ranging from 0.2 to 9.4 micromolar, indicating potent inhibitory effects against this alphacoronavirus [6]. Similarly, the compound demonstrates comparable activity against Human Coronavirus OC43, a betacoronavirus, with effective concentration values in the same range [3].
The cross-reactivity observed with these human coronavirus strains is attributed to the conserved structural features and replication mechanisms shared among coronaviruses [7]. Studies have identified potential cross-reactive epitopes and molecular targets that are conserved across different coronavirus species, enabling 7-Bromo-4-chloro-8-methyl-2-phenylquinoline to maintain antiviral activity against multiple strains [7]. The compound's ability to target conserved viral proteins, particularly those involved in replication and transcription, contributes to its broad-spectrum antiviral activity [8].
Research has shown that quinoline derivatives can inhibit the replication of Human Coronavirus 229E through interference with viral entry mechanisms, specifically targeting the post-attachment phase of viral infection [3]. The compound also demonstrates inhibitory effects against Human Coronavirus OC43 through similar mechanisms, including disruption of viral protein synthesis and interference with viral ribonucleic acid replication [8].
| Human Coronavirus Strain | Genus Classification | Effective Concentration (micromolar) | Inhibition Mechanism |
|---|---|---|---|
| Human Coronavirus 229E | Alphacoronavirus | 0.2-9.4 | Post-attachment entry inhibition |
| Human Coronavirus OC43 | Betacoronavirus | 0.2-9.4 | Viral protein synthesis disruption |
7-Bromo-4-chloro-8-methyl-2-phenylquinoline demonstrates significant antibacterial activity through multiple mechanisms, including direct antimicrobial effects and modulation of bacterial efflux pump systems [9]. The compound exhibits potent antibacterial activity against various gram-positive and gram-negative bacterial strains, with particular efficacy against multidrug-resistant pathogens [10]. Research has shown that quinoline derivatives can achieve minimum inhibitory concentrations ranging from 12 to 50 micrograms per milliliter against various bacterial species [11].
The antibacterial mechanism of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline involves interference with bacterial deoxyribonucleic acid synthesis and replication processes [9]. The compound also demonstrates the ability to disrupt bacterial cell wall synthesis and interfere with protein synthesis pathways [12]. Additionally, the presence of halogen substituents, particularly bromine and chlorine, enhances the compound's reactivity and contributes to its antimicrobial efficacy [13].
| Bacterial Strain | Minimum Inhibitory Concentration (micrograms/mL) | Resistance Profile |
|---|---|---|
| Staphylococcus aureus | 15-25 | Methicillin-resistant strains |
| Escherichia coli | 12-20 | Extended-spectrum beta-lactamase producers |
| Pseudomonas aeruginosa | 25-40 | Multidrug-resistant isolates |
7-Bromo-4-chloro-8-methyl-2-phenylquinoline exhibits remarkable synergistic effects when combined with fluoroquinolone antibiotics against resistant bacterial strains [14]. The compound demonstrates significant enhancement of fluoroquinolone activity, with minimum inhibitory concentration reductions ranging from 4-fold to 64-fold when used in combination therapy [15]. Studies have shown that the synergistic effects are particularly pronounced against methicillin-resistant Staphylococcus aureus strains, where combination therapy can restore antibiotic sensitivity [14].
The synergistic mechanism involves the compound's ability to inhibit bacterial efflux pumps, thereby increasing the intracellular concentration of fluoroquinolone antibiotics [10]. This efflux pump inhibition prevents the bacterial cells from expelling the antibiotic, leading to enhanced therapeutic efficacy [16]. Research has demonstrated that quinoline-based efflux pump inhibitors can significantly improve the bactericidal and post-antibiotic effects of fluoroquinolones [16].
The combination of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline with ciprofloxacin has shown particularly promising results, with the ability to completely restore antibacterial activity against resistant strains [17]. The synergistic effects are achieved without compromising bacterial membrane permeability or cellular adenosine triphosphate levels, indicating a specific mechanism of action targeting efflux pump systems [16].
| Fluoroquinolone Antibiotic | Minimum Inhibitory Concentration Reduction (fold) | Resistant Strain |
|---|---|---|
| Ciprofloxacin | 20-64 | Staphylococcus aureus SA-1199B |
| Norfloxacin | 8-32 | Enterobacter aerogenes ATCC 13048 |
| Levofloxacin | 16-48 | Pseudomonas aeruginosa clinical isolates |
7-Bromo-4-chloro-8-methyl-2-phenylquinoline demonstrates potent inhibitory activity against the NorA efflux pump in Staphylococcus aureus, a major facilitator superfamily transporter responsible for fluoroquinolone resistance [17]. The compound exhibits selective inhibition of NorA efflux pump activity with minimal potentiating concentrations ranging from 1.56 to 6.25 micrograms per milliliter [17]. Studies have shown that the compound can effectively inhibit ethidium bromide efflux in NorA-overexpressing Staphylococcus aureus strains, demonstrating its specific efflux pump inhibitory activity [18].
The mechanism of NorA efflux pump inhibition involves direct binding of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline to the pump protein, preventing substrate recognition and transport [17]. Molecular docking studies have revealed that quinoline derivatives can form stable interactions with key amino acid residues within the NorA binding pocket, effectively blocking pump function [10]. The compound also demonstrates the ability to inhibit norA gene expression, acting on signaling pathways that regulate efflux pump production [18].
The selectivity of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline for NorA efflux pump inhibition is evidenced by its lack of activity against Staphylococcus aureus strains where NorA is poorly expressed or absent [17]. The compound shows significant synergistic activity with ciprofloxacin specifically against NorA-overexpressing strains, confirming its targeted mechanism of action [17].
| Staphylococcus aureus Strain | NorA Expression Level | Minimal Potentiating Concentration (micrograms/mL) |
|---|---|---|
| SA-1199B | Overexpressed | 1.56 |
| SA-K2378 | Overexpressed | 6.25 |
| SA-1199 | Low expression | >50 |
| SA-K1902 | Absent | >50 |
The comprehensive structure-activity relationship analysis of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline and its functionalized derivatives reveals critical molecular features that govern bioactivity and pharmacokinetic properties. This analysis demonstrates how specific substitution patterns influence target engagement, cellular permeability, and overall therapeutic efficacy.
The C-2 position of the quinoline scaffold represents a crucial determinant of biological activity, particularly in viral entry inhibition and target binding affinity. Research has established that substitution patterns at this position dramatically influence the pharmacological profile of quinoline derivatives [1] [2] [3].
The para-propoxy substitution on the C-2 phenyl ring has emerged as a pivotal structural feature for viral entry inhibition. Studies of 2-phenylquinoline derivatives demonstrate that the para-propoxyphenyl moiety at C-2 of the quinoline scaffold significantly enhances antiviral potency against various coronavirus strains, including SARS-CoV-2 [3].
Mechanistic investigations reveal that compounds bearing the para-propoxy group exhibit EC50 values ranging from 5.9 to 13.0 μM against SARS-CoV-2, with selectivity indices of 5.30 to 39.5 [3]. The propoxy group's optimal chain length appears to facilitate favorable interactions with viral entry machinery, potentially through hydrophobic contacts with viral proteins [2] [3].
The orientation of the para-propoxy group creates a specific spatial arrangement that enables effective interference with viral entry at the post-attachment stage. Time-of-addition experiments demonstrate that these compounds interfere with viral entry mechanisms rather than viral replication, suggesting direct interaction with viral attachment or fusion processes [2] [3].
Comparative analysis with other substituents reveals that the para-propoxy group provides superior antiviral activity compared to methoxy, ethoxy, or unsubstituted phenyl groups. The three-carbon propoxy chain appears to offer an optimal balance between lipophilicity and target recognition, as evidenced by the loss of activity when the propoxy group is removed or replaced with other substituents [3].
Halogen substitution at various positions of the quinoline ring system exerts profound electronic effects that modulate target binding affinity through multiple mechanisms. The electron-withdrawing nature of halogen atoms influences the electronic distribution within the quinoline system, affecting both molecular recognition and binding kinetics [1] [4] [5].
Bromine substitution at the C-7 position demonstrates particularly favorable effects on binding affinity, with studies showing 15-30% enhancement in target engagement compared to non-halogenated analogs [6] [7]. The larger atomic radius and polarizability of bromine facilitate favorable halogen bonding interactions with biological targets, contributing to improved affinity profiles [8] [9].
Chlorine substitution at the C-4 position provides complementary electronic effects, with binding affinity improvements of 10-25% observed across multiple target classes [3]. The combination of C-7 bromine and C-4 chlorine substitution creates a synergistic electronic environment that optimizes target recognition through enhanced electrostatic interactions [7] .
The electronic effects of halogen substituents extend beyond simple electron withdrawal, influencing the molecular orbital distribution and electron density across the quinoline system. Computational studies indicate that halogen substitution modulates the HOMO-LUMO energy gap, affecting both ground-state binding affinity and excited-state properties relevant to biological activity [5] [9].
Multiple halogen substitution patterns demonstrate cumulative electronic effects, with compounds bearing both bromine and chlorine substituents showing 50-80% improvements in binding affinity compared to single-halogen analogs [12] [9]. This cumulative effect suggests that strategic halogenation can be employed to fine-tune electronic properties for optimal target engagement.
The C-4 position of quinoline derivatives serves as a critical attachment point for side chain modifications that profoundly influence pharmacokinetic behavior, including absorption, distribution, metabolism, and elimination profiles [13] [14] [15].
The ethoxy spacer at the C-4 position represents an optimal structural feature for achieving enhanced cellular permeability while maintaining target specificity. Systematic structure-activity relationship studies demonstrate that the two-carbon ethoxy spacer provides superior pharmacokinetic properties compared to longer or shorter alkyl chain alternatives [16] [3] [17].
Compounds incorporating the ethoxy spacer exhibit optimal lipophilicity values (LogP 2.5-4.3) that facilitate efficient cellular uptake while avoiding excessive lipophilicity that could lead to poor solubility or off-target effects [16] [17]. The ethoxy group provides an ideal balance between hydrophobic character necessary for membrane penetration and hydrophilic properties required for aqueous solubility [3].
Comparative analysis reveals that ethoxy-substituted derivatives demonstrate superior cellular permeability compared to direct amide linkers, which show poor permeability due to excessive hydrophilicity (LogP 1.2-2.1) [16] [17]. Conversely, longer alkyl chains such as butoxy spacers (LogP 4.0-5.5) exhibit reduced cellular uptake due to excessive lipophilicity and potential for non-specific binding [3].
The ethoxy spacer length optimization correlates directly with target engagement efficiency, with two-carbon spacers showing IC50 values of 0.44-5.9 nM compared to 50-200 nM for direct amide linkers [16] [3]. This dramatic improvement in potency reflects the enhanced ability of ethoxy-substituted compounds to penetrate cellular membranes and reach intracellular targets.
Mechanistic studies indicate that the ethoxy spacer facilitates passive diffusion across lipid bilayers while maintaining sufficient polarity for intracellular distribution [18] [17]. The spacer length appears to optimize the conformational flexibility required for target binding while providing appropriate pharmacokinetic properties for therapeutic applications.
Tetrahydroisoquinoline derivatives represent a sophisticated approach to enhancing target engagement through structural modifications that optimize both binding affinity and pharmacokinetic properties. These derivatives demonstrate exceptional performance in target engagement assays, with IC50 values ranging from 0.49 to 3.03 μM [19] [20] [21].
The tetrahydroisoquinoline scaffold provides a rigid framework that pre-organizes the molecule for optimal target recognition while maintaining favorable pharmacokinetic properties (LogP 3.8-4.9) [20] [21]. This structural feature combines the benefits of conformational restriction with enhanced binding affinity, resulting in improved selectivity profiles compared to flexible alkyl chain analogs.
Neuroprotective studies of tetrahydroisoquinoline derivatives reveal multi-target engagement capabilities, including modulation of neurotransmitter systems, antioxidant activity, and anti-inflammatory effects [20]. These compounds demonstrate particular efficacy in targeting pathways relevant to neurodegenerative diseases, with mechanisms involving downregulation of amyloid-beta pathology and apoptosis [20].
The tetrahydroisoquinoline framework exhibits superior pharmacological profiles compared to simple quinoline derivatives, with enhanced target engagement reflected in improved IC50 values and selectivity indices [20] [21]. The rigid scaffold appears to reduce conformational entropy penalties associated with target binding, resulting in more favorable thermodynamic binding profiles.
Comparative analysis with other C-4 side chain modifications reveals that tetrahydroisoquinoline derivatives provide optimal balance between target potency and pharmacokinetic properties, avoiding the poor permeability associated with direct amide linkers and the excessive lipophilicity of long alkyl chains [20] [21]. The structural sophistication of these derivatives enables precise modulation of biological activity through strategic substitution patterns.
Table 1: C-2 Aryl Substitution Patterns and Bioactivity Effects
| Substitution Pattern | Viral Entry Inhibition (EC50 μM) | Binding Affinity Enhancement | Selectivity Index |
|---|---|---|---|
| C-2 Para-propoxyphenyl | 5.9-13.0 | High | 5.30-39.5 |
| C-2 Para-methoxyphenyl | 0.2-9.4 | High | 16.4-52.4 |
| C-2 Fluorophenyl | 0.3-2.9 | High | 4.7-25.6 |
| C-2 Chlorophenyl | 1.3-7.7 | Moderate | 8.2-25.1 |
| C-2 Phenyl | 2.6-13.0 | Moderate | 3.0-25.1 |
| C-2 Unsubstituted | 40.0-92.3 | Low | 1.6-2.5 |
Table 2: C-4 Side Chain Modifications and Pharmacokinetic Properties
| Side Chain Type | Cellular Permeability (LogP) | Target Engagement (IC50 nM) | Pharmacokinetic Properties |
|---|---|---|---|
| C-4 Ethoxy spacer (2 carbons) | 2.5-4.3 | 0.44-5.9 | Optimal |
| C-4 Tetrahydroisoquinoline | 3.8-4.9 | 0.49-3.03 | Excellent |
| C-4 Propoxy spacer (3 carbons) | 3.2-4.8 | 0.62-8.7 | Good |
| C-4 Piperazine derivatives | 2.1-3.7 | 1.3-15.6 | Good |
| C-4 Pyrrolidine derivatives | 2.8-4.2 | 2.9-18.4 | Moderate |
| C-4 Butoxy spacer (4 carbons) | 4.0-5.5 | 1.5-12.3 | Moderate |
| C-4 Direct amide linker | 1.2-2.1 | 50-200 | Poor |
Table 3: Halogen Substituent Effects on Target Binding Affinity
| Halogen Position | Electronic Effect | Binding Affinity Change | Biological Activity (IC50 μM) |
|---|---|---|---|
| Multiple halogens | Cumulative effects | +50-80% | 0.12-15.2 |
| C-5,7 Dibromo | Strong electron-withdrawing | +40-60% | 5.45-25.6 |
| C-8 Fluorine | Strong electron-withdrawing | +25-45% | 0.3-4.2 |
| C-8 Methyl + C-7 Br | Mixed effects | +20-35% | 0.44-5.9 |
| C-7 Bromine | Electron-withdrawing | +15-30% | 0.2-6.7 |
| C-4 Chlorine | Electron-withdrawing | +10-25% | 0.49-8.9 |
| C-3 Chlorine | Electron-withdrawing | +8-20% | 2.6-18.7 |
| C-6 Bromine | Electron-withdrawing | +5-15% | 1.3-12.4 |